4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate
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Overview
Description
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a triazine ring, phenyl groups, and a furan carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is synthesized through a condensation reaction involving cyanuric chloride and aniline derivatives. The hydrazine moiety is then introduced through a reaction with hydrazine hydrate. The final step involves the coupling of the hydrazine derivative with the furan carboxylate under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the hydrazine or furan moieties.
Substitution: The phenyl groups and other substituents can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and bases or acids for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the furan carboxylate, while substitution reactions can introduce new functional groups onto the phenyl rings.
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazine and phenyl groups can facilitate binding to specific sites, while the furan carboxylate may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-METHOXYPHENYL FURAN-2-CARBOXYLATE: Similar structure with a methoxy group instead of an ethoxy group.
4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-HYDROXYPHENYL FURAN-2-CARBOXYLATE: Contains a hydroxyl group instead of an ethoxy group.
Uniqueness
The uniqueness of 4-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-2-ETHOXYPHENYL FURAN-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethoxy group may enhance its solubility and reactivity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C29H25N7O4 |
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Molecular Weight |
535.6 g/mol |
IUPAC Name |
[4-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C29H25N7O4/c1-2-38-25-18-20(15-16-23(25)40-26(37)24-14-9-17-39-24)19-30-36-29-34-27(31-21-10-5-3-6-11-21)33-28(35-29)32-22-12-7-4-8-13-22/h3-19H,2H2,1H3,(H3,31,32,33,34,35,36)/b30-19+ |
InChI Key |
YXXVOWNHVBTUBM-NDZAJKAJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC(=O)C5=CC=CO5 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)OC(=O)C5=CC=CO5 |
Origin of Product |
United States |
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